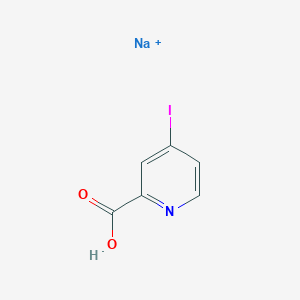
Sodium 4-iodopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C₆H₃INNaO₂. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a carboxylate group at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the controlled addition of reactants and the use of efficient purification techniques, such as crystallization or chromatography, to isolate the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The carboxylate group can be oxidized to form various derivatives, including esters and amides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-iodopyridine-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Esters, amides, and other oxidized derivatives.
Reduction Products: Reduced forms of the original compound, such as 4-iodopyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Sodium 4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of sodium 4-iodopyridine-2-carboxylic acid involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.
Comparaison Avec Des Composés Similaires
Sodium 4-iodopyridine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
4-Methoxy-pyridine-2-carboxylic acid:
6-Iodo-pyridine-2-carboxylic acid: Iodine substitution at the 6-position, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C6H4INNaO2+ |
|---|---|
Poids moléculaire |
272.00 g/mol |
Nom IUPAC |
sodium;4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1 |
Clé InChI |
MXBYKBIRCCTBQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1I)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
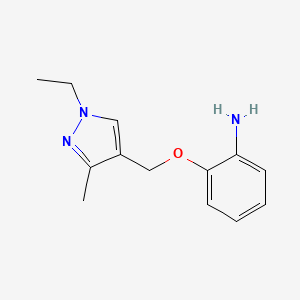
![N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide](/img/structure/B11725410.png)
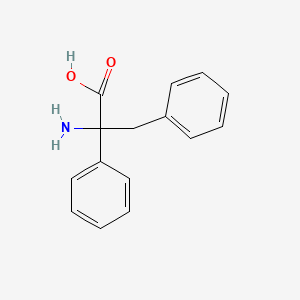
![4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
![8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide](/img/structure/B11725431.png)
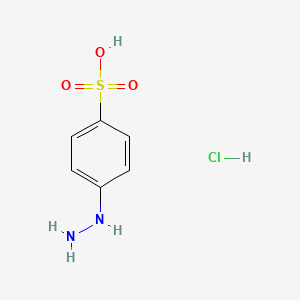
![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725434.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)
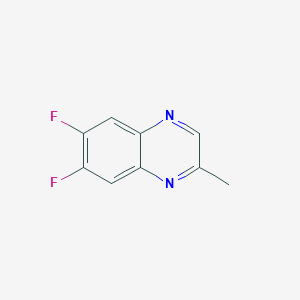
![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
